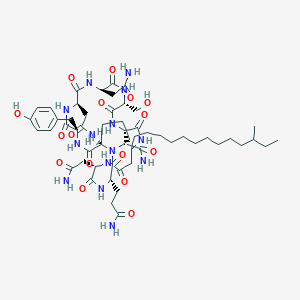
Mycosubtilin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycosubtilin, also known as this compound, is a useful research compound. Its molecular formula is C55H86N14O16 and its molecular weight is 1199.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Lipoproteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agricultural Applications
1.1 Biocontrol Agent
Mycosubtilin is recognized for its biocontrol properties against various plant pathogens. Research indicates that it effectively inhibits the growth of fungi such as Fusarium graminearum and Fusarium verticillioides, which are responsible for significant crop losses due to mycotoxin contamination. In vitro studies have shown that this compound can reduce the production of deoxynivalenol (DON) and fumonisins in infected grains, demonstrating its potential as a biological agent for controlling plant diseases and mycotoxin levels in crops .
| Pathogen | Inhibition Rate (%) | Mycotoxin Suppression |
|---|---|---|
| Fusarium graminearum | 48.92 | Yes |
| Fusarium verticillioides | 52.42 | Yes |
1.2 Induction of Systemic Resistance
This compound also acts as an elicitor of systemic resistance (ISR) in plants. Studies have shown that it can induce resistance mechanisms against pathogenic bacteria, enhancing the plant's ability to fend off infections . This property is particularly valuable in organic farming practices where chemical pesticides are avoided.
Health Applications
2.1 Anti-obesity Effects
Recent studies have explored the effects of this compound on lipid metabolism and obesity management. In animal models, specifically Kunming mice, this compound administration resulted in significant reductions in body weight gain and adipocyte size compared to control groups. The compound appears to modulate gut microbiota composition, contributing to its anti-obesity effects .
| Treatment Group | Body Weight Gain (g) | Triglycerides (mg/dL) | LDL (mg/dL) |
|---|---|---|---|
| Control | 20.5 | 150 | 90 |
| This compound Treatment | 12.3 | 100 | 60 |
Food Safety Applications
3.1 Antifungal Properties
This compound's antifungal properties extend to food safety, where it can inhibit spoilage fungi and pathogenic microorganisms in food products. Its application as a natural preservative is being investigated to enhance food quality and shelf life while reducing reliance on synthetic preservatives .
Biotechnological Applications
4.1 Biosurfactant Production
As a biosurfactant, this compound plays a crucial role in reducing surface tension and enhancing the bioavailability of hydrophobic compounds in various environments, including soil remediation and oil spill cleanup. Its surfactant properties facilitate the mobilization of contaminants, making it an eco-friendly alternative to chemical surfactants .
Case Studies
Case Study 1: Enhanced Biocontrol with Overproduction Strains
A study demonstrated that genetically modified strains of Bacillus subtilis producing higher levels of this compound exhibited significantly enhanced antagonistic activity against pathogens like Pythium aphanidermatum, leading to improved seedling health in tomato plants .
Case Study 2: this compound's Role in Gut Health
Research involving the administration of this compound to mice highlighted its potential to positively influence gut microbiota composition, which may contribute to overall metabolic health and weight management .
特性
CAS番号 |
1392-60-5 |
|---|---|
分子式 |
C55H86N14O16 |
分子量 |
1199.4 g/mol |
IUPAC名 |
3-[(3S,6S,13S,16R,19R,22R,25R,28S)-6,13,19,22-tetrakis(2-amino-2-oxoethyl)-16-(hydroxymethyl)-25-[(4-hydroxyphenyl)methyl]-10-(11-methyltridecyl)-2,5,8,12,15,18,21,24,27-nonaoxo-1,4,7,11,14,17,20,23,26-nonazabicyclo[26.3.0]hentriacontan-3-yl]propanamide |
InChI |
InChI=1S/C55H86N14O16/c1-3-30(2)13-10-8-6-4-5-7-9-11-14-32-24-47(77)62-36(25-43(57)73)50(80)63-34(20-21-42(56)72)55(85)69-22-12-15-41(69)54(84)67-35(23-31-16-18-33(71)19-17-31)49(79)64-38(27-45(59)75)51(81)65-39(28-46(60)76)52(82)68-40(29-70)53(83)66-37(26-44(58)74)48(78)61-32/h16-19,30,32,34-41,70-71H,3-15,20-29H2,1-2H3,(H2,56,72)(H2,57,73)(H2,58,74)(H2,59,75)(H2,60,76)(H,61,78)(H,62,77)(H,63,80)(H,64,79)(H,65,81)(H,66,83)(H,67,84)(H,68,82)/t30?,32?,34-,35+,36-,37-,38+,39+,40+,41-/m0/s1 |
InChIキー |
RCIPRGNHNAEGHR-ZLHAWHIKSA-N |
SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |
異性体SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |
正規SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |
同義語 |
mycosubtilin mycosubtiline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















